molecular formula C11H20N2O3 B1444922 Ethyl 2-(piperidine-3-carbonylamino)propanoate CAS No. 135612-57-6

Ethyl 2-(piperidine-3-carbonylamino)propanoate

Cat. No. B1444922
CAS RN: 135612-57-6
M. Wt: 228.29 g/mol
InChI Key: OZRNUKFXGFGYNI-UHFFFAOYSA-N
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Description

Ethyl 2-(piperidine-3-carbonylamino)propanoate, also known as ethyl 2-piperidine-3-carboxylate, is a chemical compound which is commonly used in the synthesis of pharmaceuticals and other compounds. It is a white, crystalline solid with a molecular formula of C10H17NO3 and a molecular weight of 189.24 g/mol. This compound is often used as a starting material in the synthesis of various drugs and other compounds, and has a wide range of applications in scientific research.

Scientific Research Applications

Cytotoxic and Anticancer Agents

A study explored the synthesis of various compounds, including those related to Ethyl 2-(piperidine-3-carbonylamino)propanoate, and found that they displayed significant cytotoxicity towards murine P388 and L1210 cells, as well as human tumors. The study suggests these compounds could be a new class of cytotoxic agents, with potential applications in cancer treatment (Dimmock et al., 1998).

Synthesis of Novel Compounds

Research on the conjugate addition of certain piperidine compounds to alkyl acrylates has led to the synthesis of new chemical structures. For instance, methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate was transformed into a novel 2-(methoxycarbonyl)indolizidine. This showcases the role of such compounds in creating new chemical entities with potential therapeutic applications (D’hooghe et al., 2009).

CO2 Solubility Analysis

A study analyzed the carbon dioxide (CO2) equilibrium solubility of various tertiary amines, including compounds similar to Ethyl 2-(piperidine-3-carbonylamino)propanoate. This research is significant for understanding the interactions of such compounds with CO2, which has implications in environmental science and chemical engineering (Liu et al., 2019).

Electrooptic Properties

Research on the electrooptic properties of certain chromophores dispersed or grafted in a carbazolyl methacrylate matrix, involving compounds related to Ethyl 2-(piperidine-3-carbonylamino)propanoate, was conducted. This is important for the development of materials with specific electrooptic characteristics, which can be used in various technological applications (Maertens et al., 1998).

Synthesis of Propanamide Derivatives

A study focused on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole. These compounds were evaluated as anticancer agents, indicating the potential therapeutic use of such derivatives in oncology (Rehman et al., 2018).

Future Directions

Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “Ethyl 2-(piperidine-3-carbonylamino)propanoate”, is an important task of modern organic chemistry .

properties

IUPAC Name

ethyl 2-(piperidine-3-carbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-3-16-11(15)8(2)13-10(14)9-5-4-6-12-7-9/h8-9,12H,3-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRNUKFXGFGYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NC(=O)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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